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WEHI-150

DNA crosslinking Mass spectrometry Covalent adduct

Researchers studying epigenetic silencing lack tools that selectively target hypermethylated DNA. WEHI-150 is a bis-amino mitoxantrone analogue (t₁/₂=12.5 h) that forms formaldehyde-activated DNA interstrand crosslinks with marked preference for methylated CpG sites, independent of guanine N-2 interaction. • Forms 1, 2, or 3 covalent DNA links-beyond single-link mitoxantrone or pixantrone-enabling crosslink complexity vs. cytotoxicity mechanistic studies. • Targets hypermethylated promoter regions for epigenetic silencing research; validated by mass spectrometry & NMR for major-minor groove crosslink structural analysis. • Serves as a lead scaffold for designing derivatives that access novel DNA sequences inaccessible to conventional anthracenediones. Supplied with Certificate of Analysis; standard global shipping available.

Molecular Formula C22H30N6O4
Molecular Weight 442.5 g/mol
Cat. No. B12414118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWEHI-150
Molecular FormulaC22H30N6O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1NCCNCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCN
InChIInChI=1S/C22H30N6O4/c23-5-7-25-9-11-27-13-1-2-14(28-12-10-26-8-6-24)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,25-30H,5-12,23-24H2
InChIKeyRFRJYMDNFSFUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WEHI-150: Formaldehyde-Activated DNA Crosslinker


WEHI-150 is a synthetic bis-amino mitoxantrone analogue [1] that functions as a formaldehyde-activated DNA interstrand crosslinker, exhibiting a half-life of 12.5 hours . It belongs to the anthracenedione class of anticancer compounds but distinguishes itself by forming covalent adducts at CpG sequences with marked preference for methylated CpG sites [2], and by producing crosslinks that do not require interaction with guanine N-2 [3].

1
Formaldehyde-activated DNA crosslinker with reported activation half-life; suitable for timed crosslinking studies.
2
Preferential adduct formation at methylated CpG sites supports epigenetic silencing model research.
3
Guanine N-2-independent mechanism enables crosslinking beyond classical anthracenedione target sequences.

WEHI-150: Why Mitoxantrone and Pixantrone Cannot Substitute


While mitoxantrone and pixantrone are anthracenedione DNA intercalators, they cannot replicate WEHI-150's unique formaldehyde-mediated crosslinking profile. Mass spectrometry studies reveal that WEHI-150 forms adducts with one, two, or three covalent links to oligonucleotides, whereas mitoxantrone and pixantrone are limited to a single covalent link [1]. Furthermore, WEHI-150 shows a distinct preference for methylated CpG sites and can form adducts independent of guanine N-2 interactions, a feature not shared by other anthracenediones [2]. Consequently, substituting these generic compounds would fail to model the compound's capacity for generating more complex and potentially more lethal DNA lesions.

Adduct complexity
WEHI-150: forms 1, 2 or 3 covalent links per adduct
Mitoxantrone / Pixantrone: only single covalent link; may not reproduce multi-link lesion profiles
CpG methylation selectivity
WEHI-150: prefers methylated CpG sequences
Comparators: lack methylated CpG bias; methylation-dependent crosslinking contexts may be missed
Sequence accessibility
WEHI-150: forms adducts independent of guanine N-2 interaction
Other anthracenediones: require N-2 of guanine; sequence repertoire may differ significantly

WEHI-150 Differentiation Evidence vs. Mitoxantrone & Pixantrone


Covalent Adduct Multiplicity

Mass spectrometry analysis directly compared covalent adduct formation on the octanucleotide d(ACGCGCGT)2. WEHI-150 formed adducts containing one, two, or three covalent links, while mitoxantrone and pixantrone only formed adducts with a single covalent link [1].

Covalent Adduct Multiplicity
Head-to-head
WEHI-150: 1, 2 or 3 covalent links per adduct
Mitoxantrone / Pixantrone: only 1 link
Adduct complexity context; may support lesion repair kinetics studies
MS with d(ACGCGCGT)2, formaldehyde activation
DNA crosslinking Mass spectrometry Covalent adduct

Methylated CpG Site-Selective Crosslinking

HPLC analysis compared covalent bond formation with methylated d(CG5MeCGCG)2 versus unmethylated d(CGCGCG)2. Incubation with WEHI-150 and formaldehyde resulted in significantly greater adduct formation with the methylated sequence [1].

Methylated CpG Selectivity
Head-to-head
Significantly greater adduct formation on methylated d(CG5MeCGCG)2 vs. unmethylated sequence
Methylation-dependent crosslinking; supports epigenetic model endpoints
HPLC analysis; exact fold change not specified
DNA methylation CpG islands Epigenetics

Guanine N-2-Independent Crosslink Formation

Unlike other anthracenediones described to date, WEHI-150 can mediate covalent adducts that are independent of interactions with the N-2 of guanine [1]. This enables adduct formation at novel DNA sequences not accessible to mitoxantrone or pixantrone.

N-2 Independence
Class-level
Adducts form without guanine N-2 interaction, unlike other anthracenediones
Expanded sequence targeting potential; review against class comparators
NMR/MS evidence; binary difference reported
DNA adductomics Structural biology NMR

Major-Minor Groove DNA Crosslinking

NMR structural analysis of the covalent adduct formed between WEHI-150 and d(CG5MeCGCG)2 revealed that the compound intercalates with one aliphatic side-chain in the major groove and the other in the minor groove, enabling the formation of major-minor groove cross-linked adducts [1]. This structural configuration is expected to yield considerably different intracellular biological properties compared to known anthracycline and anthracenedione drugs [1].

Major-Minor Groove Crosslink
Method context
NMR: one side-chain in major groove, other in minor groove; predicted distinct intracellular properties
Unique topology; may inform structural biology of crosslink repair
d(CG5MeCGCG)2 adduct; requires independent functional validation
DNA topology Crosslinking Anticancer

WEHI-150 Validated Research Applications


Methylated CpG Islands in Tumor Suppressor Silencing

Leverage WEHI-150's preferential adduct formation on methylated CpG sequences [1] to selectively target and crosslink DNA in hypermethylated promoter regions, providing a chemical tool to study the functional consequences of epigenetic silencing in cancer cell models.

Next-Generation Anthracenedione Scaffold Design

Utilize WEHI-150 as a lead scaffold to design derivatives that exploit its guanine N-2-independent adduct formation [2], enabling the targeting of novel DNA sequences beyond those accessible to mitoxantrone or pixantrone.

Cellular Response to Multi-Link DNA Crosslinks

Employ WEHI-150 to induce DNA lesions containing one, two, or three covalent links [3], and compare the repair kinetics, checkpoint activation, and apoptotic outcomes with single-link crosslinking agents like mitoxantrone, to dissect how crosslink complexity influences cytotoxicity.

Major-Minor Groove Crosslinking Structural Biology

Use WEHI-150 as a model compound for high-resolution structural studies (NMR, X-ray crystallography) to understand the conformational changes in DNA upon major-minor groove crosslinking [4], which may inform the design of novel DNA-targeting therapeutics.

Application
Selection Property
Validation Focus
Methylated CpG island promoter studies
Methylation-selective crosslinking
Adduct enrichment at hypermethylated DNA regions
DNA crosslink complexity & repair research
Multi-link adduct formation (1–3 links)
Compare repair kinetics with single-link agents
Anthracenedione scaffold design
N-2-independent adduct mechanism
Derivative screening against non-classical DNA sequences
Structural biology of groove crosslinks
Major-minor groove topology
NMR/X-ray conformational analysis of crosslink repair intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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